molecular formula C22H18F4O2 B11697657 1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene CAS No. 65247-01-0

1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene

Cat. No.: B11697657
CAS No.: 65247-01-0
M. Wt: 390.4 g/mol
InChI Key: KKEGNKCNXUANMH-UHFFFAOYSA-N
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Description

1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene is an organic compound characterized by its unique structure, which includes two 3,4-dimethylphenoxy groups attached to a tetrafluorobenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene typically involves the reaction of 1,4-difluoro-2,3,5,6-tetrafluorobenzene with 3,4-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can engage in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the phenoxy groups.

Scientific Research Applications

1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene has several scientific research applications, including:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research:

    Polymer Chemistry: Utilized in the synthesis of specialty polymers with specific characteristics.

Mechanism of Action

The mechanism of action of 1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene involves its interaction with various molecular targets. The phenoxy groups can engage in π-π interactions with aromatic systems, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(3,4-dimethylphenoxy)benzene: Lacks the fluorine atoms, resulting in different electronic properties.

    1,4-Diphenoxy-2,3,5,6-tetrafluorobenzene: Similar structure but without the methyl groups on the phenoxy rings.

    1,4-Bis(4-methylphenoxy)-2,3,5,6-tetrafluorobenzene: Similar but with methyl groups in different positions.

Uniqueness

1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene is unique due to the combination of its tetrafluorobenzene core and the specific positioning of the 3,4-dimethylphenoxy groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

65247-01-0

Molecular Formula

C22H18F4O2

Molecular Weight

390.4 g/mol

IUPAC Name

1,4-bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene

InChI

InChI=1S/C22H18F4O2/c1-11-5-7-15(9-13(11)3)27-21-17(23)19(25)22(20(26)18(21)24)28-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3

InChI Key

KKEGNKCNXUANMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC(=C(C=C3)C)C)F)F)C

Origin of Product

United States

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